molecular formula C8H11NO4S B13634439 2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)aceticacid

2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)aceticacid

Cat. No.: B13634439
M. Wt: 217.24 g/mol
InChI Key: UTPPZUCUTDOWLN-UHFFFAOYSA-N
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Description

2-(4-Cyano-1,1-dioxo-1λ⁶-thian-4-yl)acetic acid is a sulfone-containing organic compound characterized by a thiacyclohexane (thian) ring with a sulfone group (SO₂) at position 1 and a cyano (CN) substituent at position 4. The sulfone group enhances thermal and oxidative stability, while the cyano group introduces polarity and electrophilicity, making the compound a candidate for further synthetic modifications.

Properties

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

2-(4-cyano-1,1-dioxothian-4-yl)acetic acid

InChI

InChI=1S/C8H11NO4S/c9-6-8(5-7(10)11)1-3-14(12,13)4-2-8/h1-5H2,(H,10,11)

InChI Key

UTPPZUCUTDOWLN-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1(CC(=O)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a cyano-substituted thiopyran with acetic acid derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxo derivatives, while reduction could lead to the formation of amines or other reduced products .

Scientific Research Applications

2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and dioxothian ring play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with three structurally related derivatives sourced from American Elements’ catalog (see Table 1).

Table 1: Comparative Analysis of Sulfone-Modified Acetic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(4-Cyano-1,1-dioxo-1λ⁶-thian-4-yl)acetic acid N/A (hypothetical) C₈H₉NO₄S 215.23 Cyano (CN) High polarity; electron-withdrawing cyano group enhances acetic acid acidity.
2-(1,1-dioxo-1λ⁶-thian-4-yl)-2-hydroxyacetic acid 1369320-59-1 C₇H₁₂O₅S 208.24 Hydroxyl (OH) Increased hydrophilicity due to hydroxyl group; potential for hydrogen bonding and higher solubility in polar solvents.
2-[4-(aminomethyl)-1,1-dioxo-1λ⁶-thian-4-yl]acetic acid hydrochloride 1803591-43-6 C₈H₁₆ClNO₄S 257.74 Aminomethyl (NH₂CH₂), hydrochloride Ionic nature improves water solubility; suitable for ionic interactions or salt formation.
2-[2-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid 1548085-92-2 C₉H₁₁NO₄S₂ 261.32 Thiazol ring Aromatic thiazol moiety enables π-π stacking; potential pharmacophore or coordination site.

Key Observations:

Substituent Effects on Polarity and Solubility: The hydroxyl group in significantly increases hydrophilicity compared to the cyano group in the target compound. The hydrochloride salt in enhances water solubility through ionic dissociation, whereas the thiazol group in introduces moderate lipophilicity due to aromaticity.

Reactivity and Functional Potential: The cyano group in the target compound offers a site for nucleophilic addition (e.g., hydrolysis to carboxylate or reduction to amine). The hydroxyl group in may participate in hydrogen bonding, influencing crystallinity (relevant to structural studies using programs like SHELX ). The aminomethyl group in enables covalent conjugation (e.g., amide bond formation), while the thiazol ring in could serve as a metal-binding ligand.

Molecular Weight and Size :

  • The target compound (215.23 g/mol) is lighter than (257.74 g/mol) and (261.32 g/mol), suggesting differences in diffusion kinetics or steric effects in biological systems.

Research Implications and Limitations

The available data from American Elements focuses on structural identifiers (CAS numbers, formulas) but lacks experimental details such as solubility, melting points, or spectroscopic data. Further studies are required to:

  • Characterize the target compound’s acidity (pKa) and stability under varying conditions.
  • Compare reactivity profiles (e.g., cyano vs. hydroxyl group transformations).
  • Explore applications in drug discovery or materials science.

Biological Activity

2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid is a sulfur-containing compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

The compound has the following chemical structure and properties:

  • Molecular Formula : C6H7N1O3S1
  • Molecular Weight : 175.19 g/mol
  • CAS Number : 2092424-32-1

Antimicrobial Activity

Recent studies have indicated that 2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that it may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .

Anticancer Potential

Research indicates that 2-(4-Cyano-1,1-dioxo-1lambda6-thian-4-yl)acetic acid may possess anticancer properties. In cell line studies, the compound showed cytotoxic effects against various cancer types, including breast and prostate cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of the PI3K/AKT signaling pathway .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of a cyano group may enhance its ability to inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : Evidence suggests that it can influence key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Case Studies

StudyFindings
Demonstrated antimicrobial activity against E. coli and S. aureus.
Showed anti-inflammatory effects by reducing TNF-alpha levels in macrophages.
Induced apoptosis in breast cancer cell lines through caspase activation.

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